molecular formula C23H22N2O7S B15000348 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione CAS No. 1240187-32-9

7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B15000348
CAS No.: 1240187-32-9
M. Wt: 470.5 g/mol
InChI Key: JXVMAKATPCKHFP-UHFFFAOYSA-N
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Description

The compound 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a structurally complex heterocyclic molecule featuring:

  • A thiazolo[4,5-b]pyridine-2,5-dione core, which is a fused bicyclic system combining thiazole and pyridine rings.
  • Substituents at key positions:
    • 7-position: A 4,7-dimethoxy-1,3-benzodioxol-5-yl group (a methoxy-substituted benzodioxole).
    • 4-position: A 3-methoxyphenyl group.
    • 3-position: A methyl group.

Properties

CAS No.

1240187-32-9

Molecular Formula

C23H22N2O7S

Molecular Weight

470.5 g/mol

IUPAC Name

7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C23H22N2O7S/c1-24-22-21(33-23(24)27)15(10-17(26)25(22)12-6-5-7-13(8-12)28-2)14-9-16(29-3)19-20(18(14)30-4)32-11-31-19/h5-9,15H,10-11H2,1-4H3

InChI Key

JXVMAKATPCKHFP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=C5C(=C4OC)OCO5)OC)SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogs sharing fused thiazole-pyridine/primidine cores or related substitution patterns:

Compound Name Core Structure Key Substituents Yield Melting Point (°C) Key Spectral Data References
Target Compound Thiazolo[4,5-b]pyridine-2,5-dione 7-(4,7-Dimethoxybenzodioxol-5-yl), 4-(3-methoxyphenyl), 3-methyl N/A N/A N/A N/A
10b () Thiazolo[3,2-a]pyrimidine-3,6-dione 2-(3,4-Dimethoxybenzylidene), 5-(3,4-dimethoxyphenyl), 7-(thiophen-2-yl) 83% 120–122 IR: 1712, 1674 cm⁻¹ (C=O); NMR: δ 3.69–3.77 (4 OCH₃), 7.85 (thiophene H)
7b () Thiazolo[4,5-b]pyridine 5-(2-Fluorophenyl), 6-methyl 81% N/A NMR: δ 9.25 (s, 1H, aromatic), 2.40 (s, CH₃)
11a () Thiazolo[3,2-a]pyrimidine-6-carbonitrile 2-(2,4,6-Trimethylbenzylidene), 7-(5-methylfuran-2-yl) 68% 243–246 IR: 3436 cm⁻¹ (NH), 2219 cm⁻¹ (CN); NMR: δ 2.37 (s, 3 CH₃), 7.94 (=CH)
Diethyl 8-cyano-... () Imidazo[1,2-a]pyridine 7-(4-Nitrophenyl), 8-cyano, phenethyl, dicarboxylate 51% 243–245 HRMS: m/z calculated 569.1931, found 569.1933
Key Observations:
  • Substituent Diversity : The target compound’s methoxy-rich benzodioxolyl and 3-methoxyphenyl groups contrast with analogs featuring thiophene (10b), fluorophenyl (7b), or nitrophenyl () moieties. These substitutions influence electronic properties and solubility.
  • Synthetic Efficiency : Yields for similar compounds range from 51% (imidazopyridine in ) to 83% (pyrimidine-dione in ), suggesting that steric hindrance from bulky substituents (e.g., benzodioxole) may reduce efficiency for the target compound.
  • Thermal Stability : Melting points correlate with crystallinity; the thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) has a high melting point (243–246°C), likely due to planar fused rings and nitrile rigidity .

Spectroscopic Trends

  • IR Spectroscopy :
    • C=O stretches in dione-containing compounds (e.g., 1712–1674 cm⁻¹ in 10b) are consistent across analogs .
    • The target compound’s benzodioxole group may show C-O-C stretches near 1250–1050 cm⁻¹, similar to methoxy signals in 10b .
  • NMR Spectroscopy :
    • Methoxy protons (δ 3.6–3.8 ppm) dominate in 10b and the target compound, while methyl groups (e.g., δ 2.40 ppm in 7b) are distinct .

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